1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
Description
This compound is a urea derivative featuring a 1,3,5-triazine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 4. The urea moiety is linked to a 3-chloro-4-fluorophenyl group, which introduces halogenated aromatic properties. Its design aligns with triazine-urea hybrids known for their bioactivity .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6O2/c1-27-17-23-14(22-15(24-17)25-7-3-2-4-8-25)10-20-16(26)21-11-5-6-13(19)12(18)9-11/h5-6,9H,2-4,7-8,10H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLIQQHRUMAINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperidine moiety enhances its ability to penetrate biological membranes and interact with cellular targets. The triazin structure is known for its role in modulating enzyme activity and receptor interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt.
Antimicrobial Activity
The compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer efficacy. The most potent derivative exhibited an IC50 value of 8 µM against the MCF7 breast cancer cell line, significantly lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited bacterial growth at concentrations comparable to existing antibiotics, suggesting its potential use in treating resistant infections .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea exhibit significant anticancer properties. For instance, derivatives of triazine have shown promising results in inhibiting the proliferation of various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the inhibition of key enzymes involved in cancer cell survival and proliferation.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research has demonstrated that similar piperidine derivatives possess antibacterial properties against a range of pathogens. For example, studies on benzotriazole derivatives have shown effective antibacterial activity comparable to established antibiotics . This suggests that the piperidine component may enhance the compound's ability to combat microbial infections.
Case Study 1: Anticancer Efficacy
A study published in Molecules highlighted the efficacy of similar compounds against breast cancer cells. The compound demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations . The study concluded that structural modifications could enhance potency and selectivity against cancer cells.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Candida albicans. Results indicated that certain modifications to the piperidine structure significantly improved antibacterial activity . This suggests that the design of new analogs based on this compound could lead to novel antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Urea-Triazine Derivatives
Key Observations:
Triazine Core Modifications: The target compound’s piperidine substituent at position 6 contrasts with methylamino (), morpholino (), and methyl () groups in analogs. Piperidine may enhance lipophilicity and membrane permeability compared to morpholino, which is more polar . The 4-methoxy group in the target and triasulfuron () likely improves solubility compared to non-methoxy analogs .
Triasulfuron’s sulfamoyl linker () differs from the urea-based linkage in other compounds, suggesting divergent mechanisms (e.g., herbicidal vs. kinase inhibition) .
Biological Implications: Compounds with piperidine or morpholino substituents (target, ) are often associated with kinase inhibition due to their ability to occupy hydrophobic pockets in enzyme active sites . Triasulfuron’s sulfamoyl group and chloroethoxy side chain are hallmarks of sulfonylurea herbicides, indicating agricultural applications distinct from the target compound’s likely pharmaceutical focus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
